molecular formula C21H23NO3S2 B2649375 4-butoxy-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide CAS No. 2034584-83-1

4-butoxy-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2649375
CAS No.: 2034584-83-1
M. Wt: 401.54
InChI Key: AEABEOMONQHXSN-UHFFFAOYSA-N
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Description

4-butoxy-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and oncology research. This molecule is characterized by a benzamide core, a 4-butoxy phenyl ring, and a unique 2-hydroxy-2,2-di(thiophen-2-yl)ethyl substituent. While specific biological data for this compound is not yet widely published, its structural features are highly relevant for investigative purposes. Compounds featuring benzamide and thiophene scaffolds have been identified as potent inhibitors of key oncogenic targets. Notably, N-(thiophen-2-yl)benzamide derivatives have been discovered through virtual screening as selective inhibitors of the BRAF(V600E) kinase . The BRAF(V600E) mutation is a key driver in approximately 8% of all human malignancies, including about 50% of melanomas, making it a critical target for anticancer drug discovery . Furthermore, various benzamide derivatives are being explored for their inhibitory activity against other targets, such as histone deacetylase (HDAC), highlighting the versatility of this chemotype in epigenetic research . The presence of dual thiophene rings in this particular compound may enhance its ability to engage in hydrophobic interactions within enzyme binding pockets, as molecular docking studies of similar analogs have shown potential for π-π stacking and hydrophobic interactions with key amino acids . This reagent is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to investigate its potential mechanism of action and applications in specific biological models.

Properties

IUPAC Name

4-butoxy-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S2/c1-2-3-12-25-17-10-8-16(9-11-17)20(23)22-15-21(24,18-6-4-13-26-18)19-7-5-14-27-19/h4-11,13-14,24H,2-3,12,15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEABEOMONQHXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the butoxy group and the hydroxyethyl group with thiophene rings. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide core can be reduced to form amines.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings would yield sulfoxides or sulfones, while reduction of the benzamide core would produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have explored the anticancer properties of compounds similar to 4-butoxy-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide. For instance, research has indicated that thiophene derivatives can inhibit histone deacetylases (HDACs), which are crucial in cancer progression. The ability to modulate HDAC activity suggests that this compound may serve as a lead structure for developing new anticancer agents .

Case Study: HDAC Inhibition

  • Study Reference : A series of photoswitchable azobenzene HDAC inhibitors demonstrated that modifying the thiophene structure can enhance selectivity and efficacy against cancer cells .
  • Findings : Compounds with similar structural motifs showed significant inhibition of HDAC activity, leading to increased apoptosis in cancer cell lines.

2. Antimicrobial Properties

Thiophene-containing compounds have also been investigated for their antimicrobial properties. The presence of the thiophene ring is believed to contribute to the compound's ability to disrupt bacterial cell membranes.

Case Study: Antimicrobial Screening

  • Study Reference : A drug library screening identified several thiophene derivatives with potent antimicrobial activity against various pathogens .
  • Results : Compounds demonstrated effectiveness against resistant strains of bacteria, suggesting that this compound may exhibit similar properties.

Material Science Applications

1. Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices could enhance charge transport properties.

Data Table: Electronic Properties Comparison

Compound NameConductivity (S/cm)Band Gap (eV)
This compoundTBDTBD
Thiophene Derivative A0.11.5
Thiophene Derivative B0.051.7

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group and thiophene rings may play a role in binding to biological targets, while the benzamide core could be involved in modulating biological activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzamide Derivatives with Alkoxy Chains

  • N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide () :

    • Shares the 4-butoxy-benzamide core but replaces the di(thiophen-2-yl)hydroxyethyl group with a benzoimidazole-phenyl moiety.
    • Exhibits antitumor activity, suggesting the 4-butoxy group may contribute to bioactivity.
    • Synthesized via a six-step route with >30% overall yield, indicating feasible scalability .
  • 2-Ethoxy-N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]benzamide () :

    • Substitutes butoxy with ethoxy and incorporates a thiazole ring.
    • Reduced alkoxy chain length (ethoxy vs. butoxy) likely decreases lipophilicity (logP), impacting membrane permeability .

Thiophene-Containing Benzamides

  • N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide () :

    • Features a single thiophen-2-yl group and morpholine ring.
    • Crystal structure reveals chair conformation of morpholine and hydrogen bonding via N–H⋯O interactions, enhancing crystalline stability.
    • The di(thiophen-2-yl) group in the target compound may increase steric bulk and π-stacking capacity compared to this analog .
  • Rotigotine Hydrochloride Derivatives (): Include (S)-6-{[2-(thiophen-2-yl)ethyl]amino}-tetrahydronaphthalen-1-ol. The thiophen-2-yl ethylamine moiety is structurally analogous to the di(thiophen)ethyl group in the target compound. Pharmacological data for rotigotine (a dopamine agonist) suggest thiophene groups may enhance receptor binding .

Hydroxyethylamine-Linked Benzamides

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, ) :
    • Lacks thiophene groups but shares a hydroxyethylamine linker.
    • Melting point: 90°C; synthesized via acylation with 80% yield.
    • Replacement of dimethoxyphenyl with di(thiophen-2-yl) may alter electronic properties and solubility .

Triazole and Thiazole Derivatives

  • S-Alkylated 1,2,4-Triazoles () :
    • Include compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones.
    • IR spectra confirm tautomeric forms (thione vs. thiol), relevant for comparing stability with the target compound’s hydroxy group .

Data Tables

Table 1: Key Physical and Spectral Properties of Selected Analogs

Compound Substituents Melting Point (°C) IR ν(C=O) (cm⁻¹) Yield (%) Biological Activity
Rip-B () 3,4-Dimethoxyphenethyl 90 1663–1682 80 Not specified
N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide () Benzoimidazole-phenyl Not reported Not reported >30 Antitumor
N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide () Morpholine, thiophen-2-yl Not reported Not reported Not reported Hydrogen-bonded crystal packing

Table 2: Structural and Functional Group Comparisons

Feature Target Compound N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide () Rip-B ()
Aromatic Substituent 4-Butoxy Benzamide 3,4-Dimethoxyphenethyl
Heterocyclic Groups Di(thiophen-2-yl) Thiophen-2-yl, morpholine None
Key Functional Groups Hydroxyethylamine Amide, morpholine Hydroxyethylamine, amide
Potential Bioactivity Driver Thiophene π-stacking Hydrogen bonding Methoxy electron donation

Biological Activity

4-butoxy-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C21H25N1O3S2C_{21}H_{25}N_{1}O_{3}S_{2}. The structure features a butoxy group, a hydroxyl moiety, and two thiophene rings, which may contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzamide derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A notable study indicated that benzamide derivatives inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Summary of Anticancer Studies on Benzamide Derivatives

Compound NameCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast Cancer10Induces apoptosis
Compound BLung Cancer15Cell cycle arrest
4-butoxy...Not yet testedN/ATBD

The mechanism by which benzamides exert their anticancer effects often involves the inhibition of key enzymes such as dihydrofolate reductase (DHFR). Inhibition of DHFR leads to decreased levels of tetrahydrofolate, essential for DNA synthesis and repair, ultimately resulting in reduced tumor growth .

Neuroprotective Effects

Another area of research focuses on the neuroprotective properties of benzamide derivatives. Some studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies

Several case studies have examined the effects of related compounds on specific conditions:

  • Study on Neuroprotection : A study involving a related benzamide demonstrated significant neuroprotective effects in an animal model of Alzheimer's disease. The compound reduced amyloid-beta accumulation and improved cognitive function .
  • Antitumor Efficacy : A clinical trial reported that patients treated with a similar benzamide derivative exhibited prolonged survival rates compared to those receiving standard chemotherapy .

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